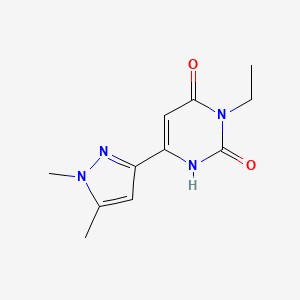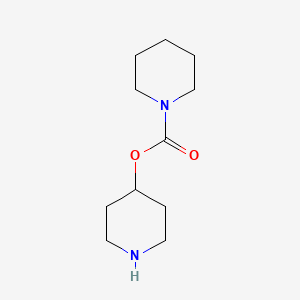![molecular formula C11H14Cl2N2O B1491778 1-[(3-クロロフェニル)メチル]ピペラジン-2-オン塩酸塩 CAS No. 1394041-02-1](/img/structure/B1491778.png)
1-[(3-クロロフェニル)メチル]ピペラジン-2-オン塩酸塩
説明
1-[(3-Chlorophenyl)methyl]piperazin-2-one hydrochloride is a useful research compound. Its molecular formula is C11H14Cl2N2O and its molecular weight is 261.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[(3-Chlorophenyl)methyl]piperazin-2-one hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(3-Chlorophenyl)methyl]piperazin-2-one hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
分析化学への応用
分析化学において、この化合物は、クロマトグラフィーや質量分析などの分析方法の開発と検証のための参照標準として使用できます。これらの方法は、医薬品の品質管理と、臨床試験中の生物学的サンプルにおけるそのレベルのモニタリングに不可欠です。
これらのアプリケーションのそれぞれは、1-[(3-クロロフェニル)メチル]ピペラジン-2-オン塩酸塩の科学研究における汎用性を示しており、生命科学におけるさまざまな分野に貢献する可能性を強調しています。 この化合物のユニークな特性は、化学的および生物学的プロセスに関する理解を深めるための貴重なリソースとなります .
作用機序
Target of Action
It is known that piperazine derivatives, which this compound is a part of, often interact with gaba receptors .
Mode of Action
Piperazine, a core structure in this compound, is known to act as a gaba receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Biochemical Pathways
Given its structural similarity to piperazine, it may influence pathways involving gaba receptors .
Action Environment
It is noted that this compound may pose a hazard to the environment, and special attention should be given to water bodies .
生化学分析
Biochemical Properties
1-[(3-Chlorophenyl)methyl]piperazin-2-one hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with serotonin receptors, particularly the 5-HT2C receptor, where it acts as a partial agonist . This interaction can modulate neurotransmitter release and affect various physiological processes.
Cellular Effects
The effects of 1-[(3-Chlorophenyl)methyl]piperazin-2-one hydrochloride on cells are diverse. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with serotonin receptors can lead to changes in intracellular signaling cascades, affecting gene expression and metabolic processes . Additionally, it has been shown to induce endocrine, neurological, and psychiatric effects, highlighting its impact on cellular function .
Molecular Mechanism
At the molecular level, 1-[(3-Chlorophenyl)methyl]piperazin-2-one hydrochloride exerts its effects through binding interactions with biomolecules. It acts as a partial agonist at the 5-HT2C receptor and an antagonist at the 5-HT2B and 5-HT3 receptors . These interactions can lead to enzyme inhibition or activation, resulting in changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[(3-Chlorophenyl)methyl]piperazin-2-one hydrochloride can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it can induce migraine attacks and decrease food intake, depending on its ability to act as a serotonin agonist
Dosage Effects in Animal Models
The effects of 1-[(3-Chlorophenyl)methyl]piperazin-2-one hydrochloride vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. For instance, it has been observed to induce bradycardia and other cardiovascular effects at higher concentrations . Understanding the dosage effects is crucial for determining its safety and efficacy in preclinical studies.
Metabolic Pathways
1-[(3-Chlorophenyl)methyl]piperazin-2-one hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. Its role as a metabolite of the drug trazodone highlights its involvement in serotonin metabolism and its potential impact on neurotransmitter levels .
Transport and Distribution
The transport and distribution of 1-[(3-Chlorophenyl)methyl]piperazin-2-one hydrochloride within cells and tissues are critical for its activity. It interacts with transporters and binding proteins, affecting its localization and accumulation. For example, its high affinity for serotonin receptors suggests its distribution in regions with high receptor density .
特性
IUPAC Name |
1-[(3-chlorophenyl)methyl]piperazin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O.ClH/c12-10-3-1-2-9(6-10)8-14-5-4-13-7-11(14)15;/h1-3,6,13H,4-5,7-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJUKBCDWFMLNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1)CC2=CC(=CC=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-chloro-6-{3-chloro-5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}pyrimidine](/img/structure/B1491695.png)
![3-Chloro-1-[4-methoxy-4-(trifluoromethyl)piperidin-1-yl]propan-1-one](/img/structure/B1491696.png)












